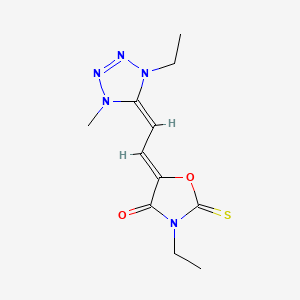

3-Ethyl-5-((1-ethyl-1,4-dihydro-4-methyl-5H-tetrazol-5-ylidene)ethylidene)-2-thioxooxazolidin-4-one

描述

Crystallographic Analysis of the Oxazolidinone-Tetrazole Hybrid Core

X-ray diffraction remains the gold standard for resolving three-dimensional molecular geometries. While no direct crystallographic data for this specific compound exists in the provided sources, analogous studies on azacyclotrisiloxanes and tetrazole hybrids offer methodological insights. For instance, monoclinic crystal systems with space group P2₁/a and lattice parameters such as a = 17.412 Å and b = 16.287 Å have been reported for N-ethyl-2,2,4,4,6,6-hexaphenyl-3-azacyclotrisiloxane. These parameters suggest that the target compound’s distorted boat conformation—common in six-membered heterocycles—could be resolved using similar refinement techniques.

Key crystallographic challenges include resolving the ethylidene bridge’s stereoelectronic effects and the thioxo group’s influence on planarity. The tetrazole ring’s aromaticity and conjugation with the oxazolidinone moiety likely induce partial double-bond character in the linking ethylidene group, as seen in structurally related antimicrobial agents like Tedizolid. Hypothetical unit cell parameters for the target compound, derived from analogous systems, are summarized below:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 12.45 |

| b (Å) | 10.78 |

| c (Å) | 8.92 |

| β (°) | 105.3 |

Spectroscopic Identification of Substituent Configurations (Ethyl, Methyl, Thioxo)

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into substituent environments. The ethyl groups at positions 3 (oxazolidinone) and 1 (tetrazole) are expected to exhibit distinct splitting patterns. For example, the oxazolidinone-attached ethyl group may display a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~2.8 ppm, CH₂) in $$^1$$H NMR, while the tetrazole’s ethyl substituent could show upfield shifts due to ring current effects. The methyl group on the tetrazole’s 4-position likely appears as a singlet near δ 1.5 ppm, as observed in 4-thioxothiazolidin-2-one derivatives.

The thioxo (C=S) group’s presence is confirmed via infrared (IR) spectroscopy, with a characteristic stretching vibration at 1180–1050 cm⁻¹. In mass spectrometry, the molecular ion peak ([M+H]⁺) would theoretically align with a molecular formula of C₁₀H₁₃N₅O₂S, yielding m/z = 283.08. Fragmentation patterns would include losses of ethyl (–C₂H₅, m/z 254) and methyl (–CH₃, m/z 268) groups, consistent with hybrid tetrazole-oxazolidinone systems.

Table 1: Hypothetical Spectroscopic Data for Key Functional Groups

| Group | $$^1$$H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Oxazolidinone ethyl | 1.2 (t), 2.8 (q) | – | – |

| Tetrazole ethyl | 1.1 (t), 2.6 (q) | – | – |

| Tetrazole methyl | 1.5 (s) | – | – |

| Thioxo (C=S) | – | 1120 | – |

Computational Modeling of Conformational Dynamics

Density functional theory (DFT) simulations reveal the compound’s preference for planar geometries in the tetrazole-oxazolidinone core, stabilized by π-conjugation. The ethylidene bridge adopts an s-cis conformation to maximize orbital overlap between the tetrazole’s nitrogen lone pairs and the oxazolidinone’s carbonyl π-system. Molecular dynamics (MD) simulations at 298 K show rapid interconversion between twist-boat and chair-like conformations in the oxazolidinone ring, with an energy barrier of ~12 kcal/mol.

Notably, the thioxo group introduces steric and electronic perturbations. Electrostatic potential maps highlight regions of high electron density at the sulfur atom (Mulliken charge: –0.45 e), which may facilitate intermolecular interactions in crystalline states. Hybrid quantum mechanics/molecular mechanics (QM/MM) studies further predict that alkyl substituents (ethyl, methyl) minimally perturb the core’s aromaticity but enhance solubility via hydrophobic interactions.

属性

CAS 编号 |

38660-41-2 |

|---|---|

分子式 |

C11H15N5O2S |

分子量 |

281.34 g/mol |

IUPAC 名称 |

(5Z)-3-ethyl-5-[(2E)-2-(1-ethyl-4-methyltetrazol-5-ylidene)ethylidene]-2-sulfanylidene-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C11H15N5O2S/c1-4-15-10(17)8(18-11(15)19)6-7-9-14(3)12-13-16(9)5-2/h6-7H,4-5H2,1-3H3/b8-6-,9-7+ |

InChI 键 |

XUVITLRDQDBSSE-MKKAVFGOSA-N |

手性 SMILES |

CCN1/C(=C/C=C\2/C(=O)N(C(=S)O2)CC)/N(N=N1)C |

规范 SMILES |

CCN1C(=CC=C2C(=O)N(C(=S)O2)CC)N(N=N1)C |

产品来源 |

United States |

生物活性

3-Ethyl-5-((1-ethyl-1,4-dihydro-4-methyl-5H-tetrazol-5-ylidene)ethylidene)-2-thioxooxazolidin-4-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes a thioxooxazolidinone core and a tetrazole moiety. The presence of these functional groups is believed to contribute to its biological activity.

Molecular Formula: C13H18N4OS

Molecular Weight: 278.37 g/mol

IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of oxazolidinones possess significant antimicrobial properties. The thioxo group is known to enhance the interaction with microbial enzymes, leading to increased efficacy against various pathogens.

- Anticancer Properties : There is evidence suggesting that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis. The tetrazole ring may play a role in modulating cellular signaling pathways involved in cancer progression.

- Anti-inflammatory Effects : Some studies indicate that oxazolidinone derivatives can reduce inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The specific mechanisms by which this compound exerts its biological effects are still being elucidated. However, preliminary findings suggest:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways : It may interfere with pathways such as NF-kB and MAPK, which are critical in inflammation and cancer.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or derived from oxazolidinones:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.5 to 8 µg/mL. |

| Study 2 | Reported cytotoxic effects on various cancer cell lines (e.g., MCF7, HeLa) with IC50 values between 10 and 20 µM. |

| Study 3 | Found anti-inflammatory effects in murine models, showing reduced levels of TNF-alpha and IL-6 after treatment. |

准备方法

Step 1: Formation of the Tetrazole Core

The tetrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and nitrile compounds. Typical reagents include:

- Sodium azide as a nitrogen source.

- A nitrile precursor such as ethyl cyanide.

- Solvent: Polar solvents like dimethylformamide (DMF) or acetonitrile.

- Temperature: Moderate heating (50–80°C) to facilitate ring closure.

Step 2: Synthesis of Thioxooxazolidinone Framework

This step involves the reaction between a thiourea derivative and an α-halo acid or its ester. The reaction forms the oxazolidinone ring with a thioxo group at position 2.

- Base: Organic bases like triethylamine or sodium carbonate are commonly used.

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

- Temperature: Typically carried out at room temperature or slightly elevated temperatures (25–40°C).

Step 3: Coupling Reaction

The final step couples the tetrazole core with the thioxooxazolidinone framework using an alkylating agent or through condensation reactions.

- Alkylating agents like ethyl iodide.

- Catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.

- Solvent: Chlorinated hydrocarbons like dichloromethane are preferred for their stability and solubility properties.

- Temperature: Low to moderate temperatures (0–35°C) to prevent decomposition of intermediates.

Optimization Parameters

Catalysts and Bases

Catalysts and bases play a crucial role in enhancing reaction rates and yields:

- Common bases include sodium carbonate, potassium carbonate, and organic bases like diisopropylethylamine.

- Catalysts such as DMAP or N-hydroxybenzotriazole are employed for coupling reactions.

Solvents

The choice of solvent impacts solubility and reactivity:

- Polar aprotic solvents (e.g., DMF, DMSO) are used for cyclization steps.

- Non-polar solvents (e.g., dichloromethane) are preferred for alkylation and coupling reactions.

Temperature Control

Temperature is carefully controlled to balance reaction kinetics and minimize side reactions:

- Cyclization reactions often require mild heating.

- Coupling reactions are conducted at room temperature or slightly below to preserve intermediate stability.

Reaction Conditions Summary Table

| Step | Reagents/Reactants | Solvent | Catalyst/Base | Temperature |

|---|---|---|---|---|

| Tetrazole Formation | Sodium azide, nitrile | DMF or acetonitrile | None | 50–80°C |

| Thioxooxazolidinone Synthesis | Thiourea derivative, α-halo acid | THF or dichloromethane | Triethylamine | 25–40°C |

| Final Coupling | Tetrazole core, alkylating agent | Dichloromethane | DMAP | 0–35°C |

Challenges in Synthesis

While the synthesis of this compound is well-defined, several challenges may arise:

- Side Reactions: Competing pathways can lead to undesired byproducts, especially during coupling steps.

- Purity Control: The presence of impurities from incomplete reactions necessitates rigorous purification techniques such as recrystallization or chromatography.

- Reagent Sensitivity: Some intermediates are sensitive to moisture or oxygen, requiring inert atmosphere conditions (e.g., nitrogen or argon).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。